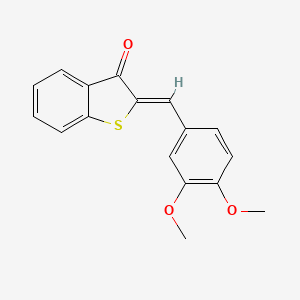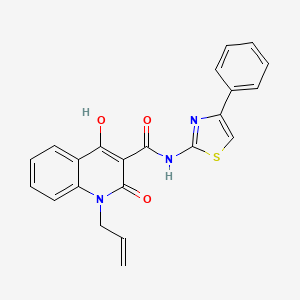![molecular formula C18H23N3O2S B10811639 5-[[4-(Diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10811639.png)
5-[[4-(Diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(Diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a morpholine ring, and a diethylamino group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-morpholin-4-yl-1,3-thiazol-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or the morpholine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazole and morpholine derivatives.
Scientific Research Applications
5-[[4-(Diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[[4-(Diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(Diethylamino)phenyl]methylidene]-2-thioxo-1,3-thiazolidin-4-one
- 5-[[4-(Diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
5-[[4-(Diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is unique due to the presence of both a morpholine ring and a thiazole ring in its structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H23N3O2S/c1-3-20(4-2)15-7-5-14(6-8-15)13-16-17(22)19-18(24-16)21-9-11-23-12-10-21/h5-8,13H,3-4,9-12H2,1-2H3 |
InChI Key |
FNMQTOPJOIFGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


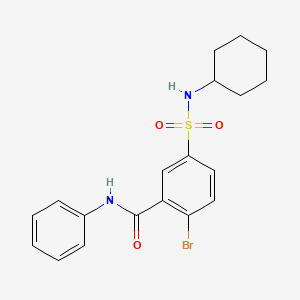
![{4-bromo-2-[3-(ethoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B10811588.png)
![3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B10811604.png)
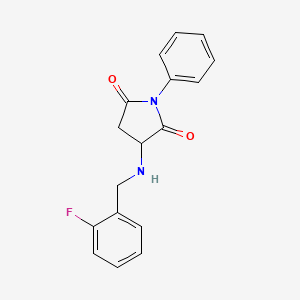
![2-Amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B10811615.png)
![2-[5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10811621.png)
![3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B10811629.png)
![2-[5-[(5-Methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10811638.png)
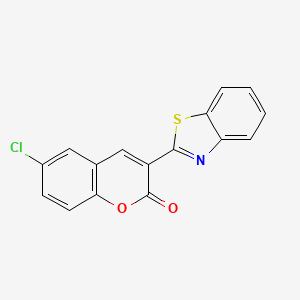
![methyl 2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B10811646.png)

